molecular formula C17H15N3O5S B269928 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No. B269928
M. Wt: 373.4 g/mol
InChI Key: SRYNTDPXQJREMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known as DB829, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. DB829 belongs to the class of compounds known as benzodioxinyl sulfonamides, which have been found to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood, but it is thought to act by modulating the activity of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, this compound can reduce inflammation and pain. This compound has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity. By enhancing GABA receptor activity, this compound can reduce seizure activity and provide neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, decrease seizure activity, and improve cognitive function. This compound has also been shown to have antioxidant and anti-apoptotic effects, suggesting that it may have potential in the treatment of conditions such as stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is its broad range of pharmacological activities, making it a versatile compound for use in scientific research. Additionally, this compound has been found to be relatively safe and well-tolerated in animal studies, suggesting that it may have potential as a therapeutic agent in humans. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in humans, particularly in the treatment of chronic pain, epilepsy, and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves a multi-step process that begins with the preparation of 2-(2-methyl-3-furyl)-1,3,4-oxadiazole-5-thiol, which is then reacted with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid chloride to yield the desired product. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research applications.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been extensively studied for its potential as a therapeutic agent in a range of disease conditions. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects, making it a promising candidate for the treatment of conditions such as chronic pain, epilepsy, and inflammatory disorders. This compound has also been shown to have neuroprotective effects, suggesting that it may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C17H15N3O5S

Molecular Weight

373.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H15N3O5S/c1-10-12(4-5-22-10)16-19-20-17(25-16)26-9-15(21)18-11-2-3-13-14(8-11)24-7-6-23-13/h2-5,8H,6-7,9H2,1H3,(H,18,21)

InChI Key

SRYNTDPXQJREMX-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCCO4

Canonical SMILES

CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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